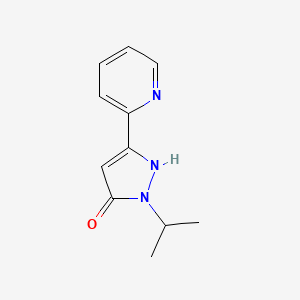
Hexahydropyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexahydropyrimidine hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of hexahydropyrimidine, which is known for its significant bioactivity and reactivity
准备方法
Synthetic Routes and Reaction Conditions: Hexahydropyrimidine hydrochloride can be synthesized through several methods. One common approach involves the cyclocondensation of propane-1,3-diamine with formaldehyde and other aldehydes or ketones . This reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst. Another method involves the Mannich reaction, where aldehydes react with primary amines in the presence of formaldehyde .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and atom economy . These reactions can be catalyzed by various Lewis acids, such as FeCl3 or In(OTf)3, to enhance the yield and selectivity of the desired product .
化学反应分析
Types of Reactions: Hexahydropyrimidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. These reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted hexahydropyrimidine derivatives, which can exhibit different biological and chemical properties .
科学研究应用
Hexahydropyrimidine hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of hexahydropyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of certain parasites by interfering with their metabolic pathways . The compound’s bioactivity is often attributed to its ability to form stable complexes with metal ions, which can disrupt essential biological processes .
相似化合物的比较
Hexahydropyrimidine hydrochloride can be compared with other nitrogen-containing heterocycles, such as:
Pyrimidine: Unlike hexahydropyrimidine, pyrimidine is an aromatic compound with different reactivity and applications.
Imidazole: Imidazole compounds are known for their antifungal properties, whereas hexahydropyrimidine derivatives have broader biological activities.
Triazole: Triazole derivatives are widely used in pharmaceuticals, but this compound offers unique advantages in terms of its synthetic versatility and bioactivity
属性
CAS 编号 |
15937-63-0 |
|---|---|
分子式 |
C4H11ClN2 |
分子量 |
122.60 g/mol |
IUPAC 名称 |
1,3-diazinane;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-5-4-6-3-1;/h5-6H,1-4H2;1H |
InChI 键 |
XQQBNEPVCNNUPW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCNC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

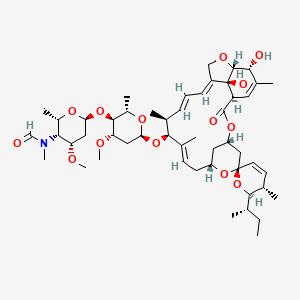
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
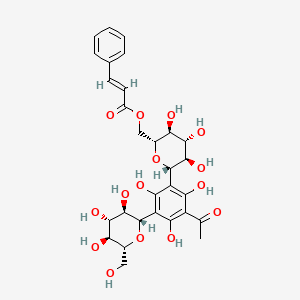
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
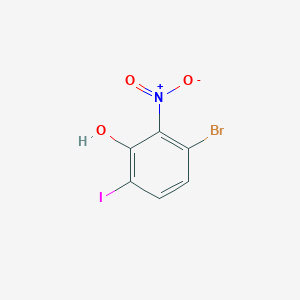
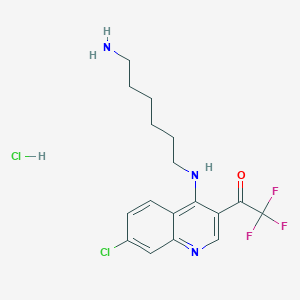
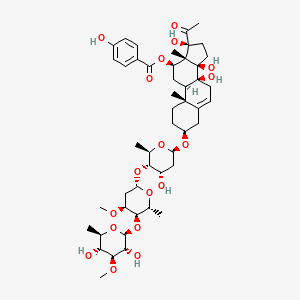
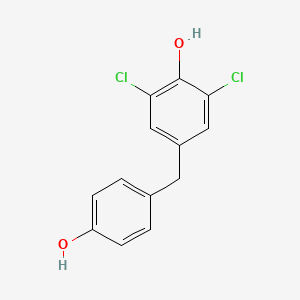
![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
